molecular formula C7H13N3S B10839575 1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide

1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide

Cat. No.: B10839575
M. Wt: 171.27 g/mol
InChI Key: KSBSSDJKRMIXES-TWGQIWQCSA-N
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Description

1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a thiosemicarbazide moiety attached to a 4-methylpent-3-en-2-ylidene group, which imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide typically involves the reaction of 4-methylpent-3-en-2-one with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: It has shown promise in the treatment of certain diseases due to its ability to inhibit specific enzymes and proteins involved in disease pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting normal cellular processes. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Methylpent-3-en-2-ylidene)thiosemicarbazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

[(Z)-4-methylpent-3-en-2-ylideneamino]thiourea

InChI

InChI=1S/C7H13N3S/c1-5(2)4-6(3)9-10-7(8)11/h4H,1-3H3,(H3,8,10,11)/b9-6-

InChI Key

KSBSSDJKRMIXES-TWGQIWQCSA-N

Isomeric SMILES

CC(=C/C(=N\NC(=S)N)/C)C

Canonical SMILES

CC(=CC(=NNC(=S)N)C)C

Origin of Product

United States

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